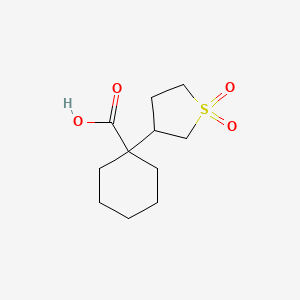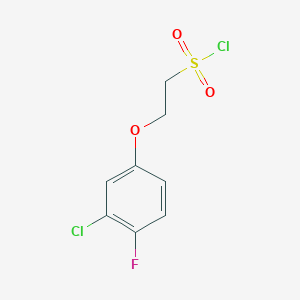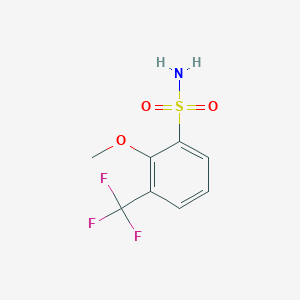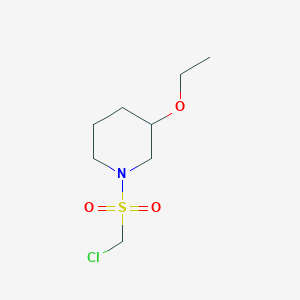
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a chloromethyl group attached to a sulfonyl group, which is further connected to a piperidine ring substituted with an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine typically involves the reaction of 3-ethoxypiperidine with chloromethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or other bases are commonly used. The reaction is typically carried out in an organic solvent such as dichloromethane or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
Nucleophilic Substitution: Substituted piperidine derivatives.
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives or other reduced products.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine has several scientific research applications, including:
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound may be explored for its potential pharmacological properties and used in the development of new drugs.
Biological Studies: It can be used as a probe to study biological processes involving sulfonyl compounds.
Industrial Applications: The compound may find use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine involves its interaction with specific molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The piperidine ring provides structural stability and may contribute to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Chloromethyl phenyl sulfone
- 1-(Chloromethylsulfonyl)benzene
- Phenyl chloromethyl sulfone
Uniqueness
1-((Chloromethyl)sulfonyl)-3-ethoxypiperidine is unique due to the presence of the ethoxy-substituted piperidine ring, which distinguishes it from other similar compounds. This structural feature may impart specific chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H16ClNO3S |
|---|---|
Molecular Weight |
241.74 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)-3-ethoxypiperidine |
InChI |
InChI=1S/C8H16ClNO3S/c1-2-13-8-4-3-5-10(6-8)14(11,12)7-9/h8H,2-7H2,1H3 |
InChI Key |
BHJFKFUHTVIDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCCN(C1)S(=O)(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(2-hydroxyethyl)-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl]-6-(3-methylphenyl)pyridine-3-carboxylicacid](/img/structure/B13616235.png)
![2-(4,5,6,7-Tetrahydrobenzo[b]thiophen-3-yl)ethanol](/img/structure/B13616238.png)


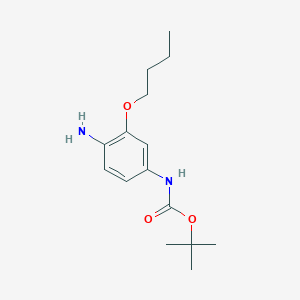

![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(3-phenoxyphenyl)propanoicacid](/img/structure/B13616271.png)
